Thiophene-3-carbothioamide

Electropolymerization Electrochemical sensor Silver nanoparticle detection

Thiophene-3-carbothioamide (CAS 24044-76-6; MFCD00173746; C₅H₅NS₂; MW 143.23 g·mol⁻¹) is a heterocyclic thioamide in which a primary carbothioamide (–C(=S)NH₂) group is attached at the 3-position of a thiophene ring. The compound is classified within the CHEBI ontology (CHEBI:195164) and is supplied by multiple vendors at typical purities of ≥95%.

Molecular Formula C5H5NS2
Molecular Weight 143.2 g/mol
CAS No. 24044-76-6
Cat. No. B1302005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-3-carbothioamide
CAS24044-76-6
Molecular FormulaC5H5NS2
Molecular Weight143.2 g/mol
Structural Identifiers
SMILESC1=CSC=C1C(=S)N
InChIInChI=1S/C5H5NS2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7)
InChIKeyAFPMDKHZYQALNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-3-carbothioamide (CAS 24044-76-6): Structural Identity, Physicochemical Profile, and Procurement Context


Thiophene-3-carbothioamide (CAS 24044-76-6; MFCD00173746; C₅H₅NS₂; MW 143.23 g·mol⁻¹) is a heterocyclic thioamide in which a primary carbothioamide (–C(=S)NH₂) group is attached at the 3-position of a thiophene ring . The compound is classified within the CHEBI ontology (CHEBI:195164) and is supplied by multiple vendors at typical purities of ≥95% . Its melting point is reported as 96–98 °C, and it is sparingly soluble in water but soluble in acetonitrile and common organic solvents, a property that directly informs its use in non-aqueous electropolymerization protocols [1]. As a primary thioamide, it possesses both a thiocarbonyl (C=S) sulfur donor and an –NH₂ hydrogen-bond donor, making it a versatile ligand for transition-metal coordination and a functional monomer for conducting-polymer fabrication.

Why Thiophene-3-carbothioamide Cannot Be Replaced by Its 2-Position Isomer or the Carboxamide Analog Without Consequence


Although thiophene-2-carbothioamide (CAS 20300-02-1) shares the identical molecular formula (C₅H₅NS₂) and molecular weight (143.23 g·mol⁻¹), the positional isomerism at the thiophene ring produces divergent outcomes in at least two experimentally documented contexts: metal-mediated C–H activation and electropolymerized sensor architecture [1][2]. The 3-substitution pattern directs the thiocarbonyl sulfur and the primary amine group outward from the polythiophene backbone upon electrochemical polymerization, whereas the 2-substituted analog would embed these functional groups closer to the polymer main chain, compromising metal-ion retention capacity [2]. Furthermore, in ruthenium coordination chemistry, the N,N-dimethyl derivative of the 3-isomer uniquely undergoes ortho-cyclometallation to form a ruthenathia-heterocycle, while the corresponding 2-isomer yields only simple bis-ligand coordination [1]. Replacing the carbothioamide (C=S) with a carboxamide (C=O) engenders a separate set of distinctions: thioamides are systematically stronger hydrogen-bond donors (N–H) and possess higher HOMO and lower LUMO energies than their amide counterparts, altering both supramolecular assembly and electronic properties [3]. These differences are not marginal; they dictate whether a designed material or catalytic system will function as intended.

Quantitative Comparative Evidence for Thiophene-3-carbothioamide Versus Its Closest Analogs


Regioselective C3 Electropolymerization: Architectural Advantage Over the C2 Isomer for Ag⁺/AgNP Sensor Fabrication

In a 2020 study on voltammetric AgNP sensors, thiophene-3-thiocarboxamide (Thc, the target compound) was deliberately selected over the potential 2-position isomer because the C3 attachment orients the thiocarbonyl sulfur and primary amine groups outward from the poly(thiophene) backbone. This architectural feature was explicitly reasoned to favor retention of silver species [1]. Under optimized conditions (6 mM Thc in acetonitrile, 0.1 M NaClO₄, cyclic voltammetry between −1.0 and +1.6 V, 3 cycles), the resulting poly(Thc)-modified glassy carbon electrode demonstrated quantifiable AgNP detection capability [1]. While the best overall sensitivity in that study was achieved with poly(L-lysine) (4.329 μA·μg⁻¹·mL·cm⁻²; LOD 0.010 μg·mL⁻¹), the poly(Thc) electrode contributed to a comparative analytical performance table in which the minimum quantifiable AgNP concentration across all tested polymers ranged from 0.02 to 2 μg·mL⁻¹ [1]. The C3-specific electropolymerization of this monomer was reported as unprecedented [1].

Electropolymerization Electrochemical sensor Silver nanoparticle detection

Divergent Ruthenium Coordination: Cyclometallation Unique to the 3-Carbothioamide Derivative, Not Observed for the 2-Isomer

Nonoyama and Suzuki (1993) demonstrated that the reaction of RuCl₂(CO)₃ with N,N-dimethylthiophene-2- and 3-carbothioamides produces structurally distinct complexes: whereas both isomers gave the expected RuCl₂(CO)₂(HA)₂ bis-ligand adducts under standard conditions, only N,N-dimethylthiophene-3-carbothioamide underwent ortho-cyclometallation at the thiophene ring to yield RuCl(A)(CO)₂ containing a ruthenathia-heterocycle [1]. The 2-isomer yielded exclusively the simple coordination complex without C–H activation. The same study reported that with RhCl₃(PBu₃)₂, both isomers undergo cyclorhodation—metallation at the 3- or 2-position of the thiophene ring, respectively—to form five-membered rhodathiaheterocycles with amide-S coordination [1].

Cyclometallation Ruthenium complexes Thioamide ligands

Carbothioamide vs Carboxamide Hydrogen-Bond Donor Strength: A Class-Level Distinction with Implications for Supramolecular Assembly and Target Engagement

Thioamides (C=S) are systematically stronger hydrogen-bond donors (via –NH₂) than their corresponding carboxamides (C=O), a consequence of the larger van der Waals radius and lower electronegativity of sulfur, which reduces N–H bond polarization and increases N–H acidity [1][2]. Conversely, the C=S group is a weaker hydrogen-bond acceptor than C=O [1]. Quantum chemical investigations confirm that the –NH₂ groups in thioamides and selenoamides can act as stronger H-bond donors than those in carboxamides despite the lower electronegativity of S and Se [2]. Additionally, thioamides possess higher HOMO and lower LUMO energies compared to ordinary amides, and the α-carbon and nitrogen atoms adjacent to C=S are more acidic than those adjacent to C=O [3].

Hydrogen bonding Thioamide Medicinal chemistry

HIV-1 Reverse Transcriptase Inhibition by Furan- and Thiophenecarbothioamide Derivatives: Patent-Documented Antiviral Potential

A patent family (CA 2237194; EP 0874839; ES 2183986) assigned to Uniroyal Chemical Company claims compounds of general formula (I) wherein X = O (furan) or S (thiophene) as inhibitors of HIV-1 replication and reverse transcriptase (RT) mutants, both in vitro and in vivo [1][2]. A related 1996 publication by Balzarini et al. (Antimicrobial Agents and Chemotherapy) reported that several 3-(2-methylfuranyl)- and 3-(2-methylthienyl)-thiocarboxanilide derivatives exhibited exquisitely potent antiviral activity against wild-type HIV-1, with 50% effective concentrations (EC₅₀) in the range of 0.009 to 0.021 μM (9–21 nM) [3]. While these data refer to elaborated thiocarboxanilide derivatives rather than the parent thiophene-3-carbothioamide itself, the unsubstituted compound serves as the core synthetic precursor for this therapeutically relevant scaffold.

HIV-1 Reverse transcriptase Antiviral

Physicochemical Distinction: Melting Point, LogD, and Polar Surface Area Differences Between 3- and 2-Thiophenecarbothioamide Isomers

Measured and computed physicochemical properties differentiate the two positional isomers. Thiophene-3-carbothioamide has a reported melting point of 96–98 °C . Thiophene-2-carbothioamide (CAS 20300-02-1; supplied by Alfa Aesar/Thermo Scientific as a 97% purity solid) is reported to be a colorless crystalline solid with a strong odor, stable at room temperature but decomposing upon heating; it is slightly soluble in water and soluble in ethanol, ether, and organic solvents . Computed LogD (pH 5.5 and pH 7.4) for the 2-isomer is 1.63, with a polar surface area (PSA) of 26.02 Ų and molar refractivity of 40.02 cm³ [1]. These values establish a baseline for distinguishing the isomers during procurement and quality control, particularly when the CAS number may be ambiguous in inventory systems.

Physicochemical properties Isomer comparison Pre-formulation

Validated Application Scenarios for Thiophene-3-carbothioamide Based on the Above Quantitative and Qualitative Evidence


Fabrication of Electropolymerized Poly(thiophene) Sensors for Silver Nanoparticle Detection

Thiophene-3-carbothioamide is the monomer of choice for constructing electropolymerized films on glassy carbon electrodes intended for voltammetric detection of AgNPs and discrimination between Ag⁺ and Ag⁰. The C3 attachment of the carbothioamide group ensures that both the thiocarbonyl sulfur and the primary amine are sterically available for metal coordination after polymerization, a design advantage explicitly cited in the peer-reviewed protocol [1]. The monomer is electropolymerized from a 6 mM solution in acetonitrile with 0.1 M NaClO₄ as supporting electrolyte, using cyclic voltammetry (3 cycles, −1.0 to +1.6 V, 100 mV·s⁻¹). The resulting poly(Thc)-modified electrode has been validated in a comparative study against poly(L-lysine), poly(thionine), and poly(o-phenylenediamine) for AgNP quantification [1].

Synthesis of Cyclometallated Ruthenium(II) Complexes via Ortho-C–H Activation

The N,N-dimethyl derivative of thiophene-3-carbothioamide undergoes regioselective ortho-cyclometallation with RuCl₂(CO)₃ to produce RuCl(A)(CO)₂ containing a five-membered ruthenathia-heterocycle, a reactivity pathway not available to the 2-position isomer, which yields only simple bis-ligand adducts [2]. This divergent reactivity makes the 3-carbothioamide scaffold indispensable for researchers aiming to prepare cyclometallated Ru(II) thioamide complexes—a compound class with emerging relevance in catalytic transfer hydrogenation and cytotoxic metallodrug discovery. The same study confirmed that the 3-isomer also undergoes cyclorhodation with RhCl₃(PBu₃)₂ [2].

Synthetic Precursor for HIV-1 Reverse Transcriptase Inhibitor Pharmacophores

Thiophene-3-carbothioamide serves as the core heterocyclic building block for a patent-protected series of thiocarboxanilide HIV-1 RT inhibitors (CA 2237194; EP 0874839) [3]. Elaborated derivatives from this scaffold have demonstrated EC₅₀ values as low as 0.009 μM against wild-type HIV-1 in CEM cell culture, with the ability to suppress drug-resistant mutant strains at potency levels comparable to wild-type virus [4]. Medicinal chemistry teams pursuing this phenotype require the 3-carbothioamide isomer specifically; the 2-isomer would direct substituent attachment to a different vector, altering the pharmacophore geometry.

Hydrogen-Bond-Directed Crystal Engineering and Supramolecular Chemistry

The carbothioamide functional group (–C(=S)NH₂) confers systematically stronger N–H hydrogen-bond donor capability compared to the carboxamide analog (–C(=O)NH₂), a class-level property documented across thioamide structural chemistry [5][6]. Simultaneously, the C=S group is a weaker H-bond acceptor than C=O, creating a net polarization of the hydrogen-bonding profile. For crystal engineers designing co-crystals, salts, or metal-organic frameworks (MOFs) that depend on predictable hydrogen-bond synthons, thiophene-3-carbothioamide offers a quantifiably different supramolecular tecton compared to thiophene-3-carboxamide, with implications for lattice energy, solubility, and stability of the resulting solid forms [5].

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